Cas no 30923-69-4 (1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione)
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
- 1,3-Butanedione,1-cyclopropyl-4,4,4-trifluoro-
- 1-CYCLOPROPYL-4,4,4-TRIFLUORO-1,3-BUTANEDIONE
- 1,1,1-Trifluor-4-cyclopropyl-2,4-butandion
- 1-cyclopropyl-4,4,4-trifluoro-butane-1,3-dione
- CTK4G6145
- cyclopropyltrifluorobutanedione
- SBB020545
- STK312404
- SureCN623520
- 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro-
- SY139214
- MFCD03419771
- AB91801
- 30923-69-4
- AKOS000308268
- J-504570
- SCHEMBL623520
- DTXSID00458289
- BCP34441
- 2N-515S
- EN300-110270
- AT16900
- FT-0680210
- BBL038679
- ALBB-022832
-
- MDL: MFCD03419771
- Inchi: 1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2
- InChI Key: LTTCLMXHNACGKU-UHFFFAOYSA-N
- SMILES: FC(C(CC(C1CC1)=O)=O)(F)F
Computed Properties
- Exact Mass: 180.03981
- Monoisotopic Mass: 180.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.374
- Boiling Point: 178.4°C at 760 mmHg
- Flash Point: 55°C
- Refractive Index: 1.414
- PSA: 34.14
- LogP: 1.48700
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026133-1g |
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione |
30923-69-4 | 1g |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026133-5g |
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione |
30923-69-4 | 5g |
£391.00 | 2022-03-01 | ||
| Chemenu | CM201691-5g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 95% | 5g |
$771 | 2021-08-05 | |
| Apollo Scientific | PC449003-1g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 1g |
£127.00 | 2023-09-02 | ||
| Apollo Scientific | PC449003-5g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 5g |
£346.00 | 2023-09-02 | ||
| Chemenu | CM201691-5g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 95% | 5g |
$771 | 2023-03-05 | |
| abcr | AB339022-500 mg |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 500MG |
€205.60 | 2023-02-04 | |
| abcr | AB339022-250 mg |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione; 95% |
30923-69-4 | 250MG |
€154.30 | 2022-03-25 | ||
| abcr | AB339022-1 g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 1g |
€187.10 | 2023-04-26 | |
| abcr | AB339022-5 g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 5g |
€696.70 | 2023-04-26 |
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione Suppliers
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Professional Introduction to Compound with CAS No. 30923-69-4 and Product Name: 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
The compound identified by the CAS number 30923-69-4 and the product name 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of trifluorinated ketones, which have garnered considerable attention due to their unique structural and electronic properties. The presence of both cyclopropyl and trifluoromethyl substituents in its molecular framework imparts distinct reactivity and stability, making it a valuable candidate for various synthetic applications.
Recent studies have highlighted the potential of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione as a versatile intermediate in the synthesis of more complex molecules. Its dual functionality allows for facile participation in condensation reactions, leading to the formation of β-keto esters and other heterocyclic compounds. These derivatives have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents targeting inflammatory and metabolic disorders.
The trifluoromethyl group is a key feature that enhances the compound's pharmacological profile. This moiety is well-known for its ability to improve metabolic stability and binding affinity to biological targets. In particular, studies have demonstrated that trifluoromethyl-substituted compounds often exhibit enhanced lipophilicity and resistance to metabolic degradation, which are critical factors in drug design. The cyclopropyl ring further contributes to the molecule's complexity by introducing steric hindrance and influencing its conformational preferences.
In the realm of synthetic methodologies, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione has been employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct biaryl systems. These types of structures are prevalent in many biologically active molecules and have been extensively studied for their potential therapeutic effects. The compound's ability to serve as a precursor for such transformations underscores its importance in modern synthetic chemistry.
Moreover, the application of computational chemistry has further elucidated the reactivity patterns of this compound. Molecular modeling studies suggest that the electron-withdrawing nature of the trifluoromethyl group enhances electrophilic aromatic substitution reactions, while the cyclopropyl ring influences nucleophilic attack sites. These insights have guided researchers in optimizing synthetic routes and predicting the outcomes of novel reactions involving 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione.
Recent advancements in green chemistry have also prompted investigations into sustainable synthetic pathways for this compound. Researchers are exploring catalytic systems that minimize waste and energy consumption without compromising yield or purity. For instance, photochemical methods have been investigated as an alternative to traditional thermal synthesis, offering a more environmentally friendly approach to producing 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione.
The pharmaceutical industry has taken particular interest in derivatives of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione due to their potential as drug candidates. Preclinical studies have shown that certain analogs exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, modifications to the cyclopropyl or trifluoromethyl groups have led to compounds with improved selectivity and reduced side effects. These findings highlight the compound's significance as a building block for next-generation therapeutics.
In conclusion, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione (CAS No. 30923-69-4) represents a compelling example of how structural innovation can drive advancements in both synthetic chemistry and drug discovery. Its unique combination of functional groups makes it a valuable tool for researchers seeking to develop novel molecular architectures with enhanced pharmacological properties. As our understanding of its reactivity and applications continues to grow, 30923-69- will undoubtedly remain at the forefront of scientific exploration in this field.
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